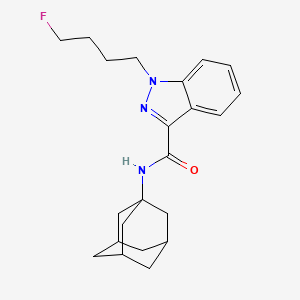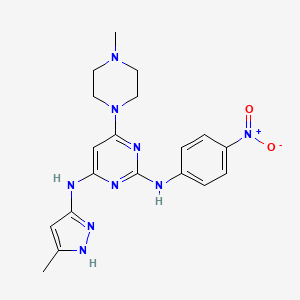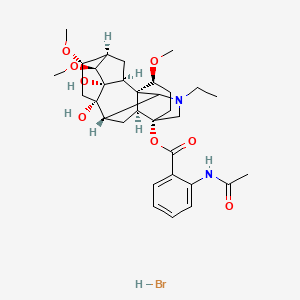
Allapinin
Übersicht
Beschreibung
Allapinin, also known as lappaconitine hydrobromide, is a class 1C antiarrhythmic drug . It has been used in clinical practice for a long time . The drug is especially effective in the prevention of paroxysmal atrial fibrillations .
Synthesis Analysis
The synthesis of Allapinin involves complex chemical reactions . A fragment coupling approach is used, which includes a 1,2-addition/semipinacol rearrangement sequence to join two complex fragments and form a key quaternary center .
Molecular Structure Analysis
The molecular formula of Allapinin is C32H45BrN2O8 . The structure of Allapinin involves various types of channels including Na+, K+, and Ca2+ channels .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Allapinin are complex and involve various types of ion channels . The reactions are associated with the blockade of Na+ channels with subsequent inhibition of the depolarization rate .
Physical And Chemical Properties Analysis
Allapinin has a molecular weight of 665.6 g/mol . It has 4 hydrogen bond donors and 9 hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
-
Antiarrhythmic Activity
- Field : Cardiology .
- Application : Allapinin has been used to prevent and treat various supraventricular and ventricular arrhythmias .
- Method : Allapinin is administered orally or intravenously for treatment of supraventricular arrhythmias and especially for treatment of ventricular extrasystolic arrhythmias .
- Results : Studies have shown that Allapinin is highly effective in treatment of patients with ventricular premature beats (VPB) without structural heart disease .
-
Encapsulation in Polyelectrolyte Microcapsules
- Field : Drug Delivery Systems .
- Application : The encapsulation of Allapinin in polyelectrolyte microcapsules (PMC) for prolonged release to reduce the residual adverse effects of this drug .
- Method : The encapsulation methods of the Allapinin in polyelectrolyte microcapsules by adsorption and coprecipitation were compared .
- Results : The sorption method facilitated the encapsulation of up to 80% of the original substance content in solution in PMC .
-
Liposomal Form
- Field : Pharmacology .
- Application : The liposomal form of Allapinin has been studied for its potential in drug delivery .
- Method : The aim was to obtain a liposomal form of the complex of the antiarrhythmic drug Allapinin and the monoammonium salt of glycyrrhizic acid (MASGA) and to study the release kinetics of Allapinin/MASGA into a medium modeling the salt composition and pH of blood serum .
- Results : Liposomes containing the Allapinin/MASGA complex were obtained. The release kinetics of the lappaconitine hydrobromide/MASGA complex from the liposomes were studied in a medium simulating the salt composition and pH of blood serum .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N2O8.BrH/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5;/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35);1H/t19-,20+,22+,23-,24+,25+,26?,27+,29-,30+,31+,32+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFYROOPXPKMEQ-OPLXFBIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H45BrN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Allapinin | |
CAS RN |
97792-45-5 | |
| Record name | Lappaconitine Hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



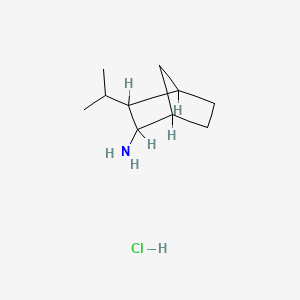
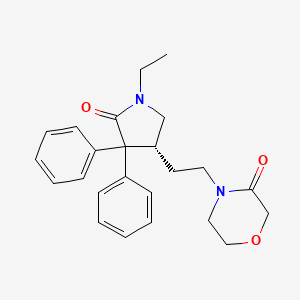
![2,2'-(5,5'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(pyridine-5,2-diyl))bis(6-(trifluoromethoxy)-1H-benzo[d]imidazole)](/img/structure/B605247.png)
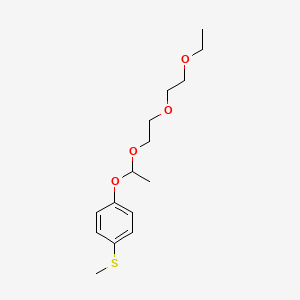
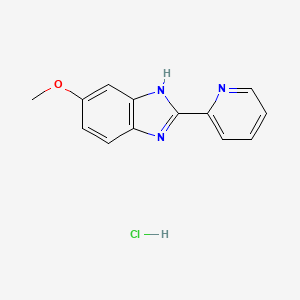
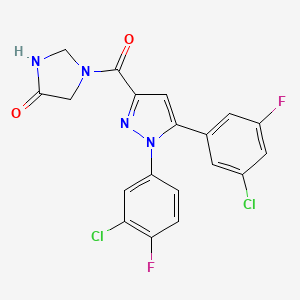
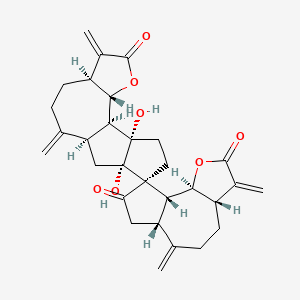
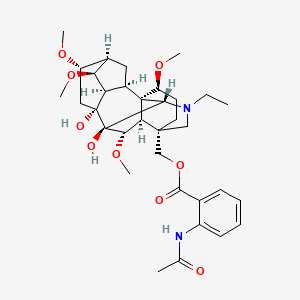
![[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B605254.png)
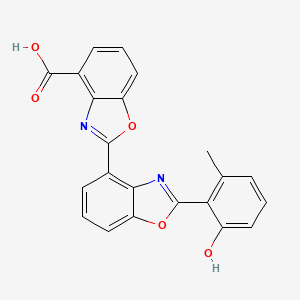
![2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B605258.png)

